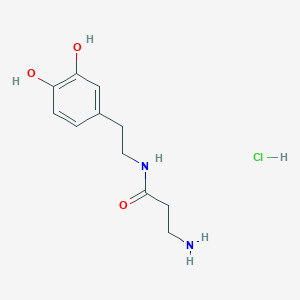

N-beta-alanyldopamine (hydrochloride)

概要

説明

N-beta-alanyldopamine (hydrochloride) is a biologically active small molecule compoundThis compound has garnered interest due to its significance in catecholamine metabolism, particularly in insects . It is a white to off-white solid with limited solubility in water but better solubility in organic solvents like ethanol and dimethyl sulfoxide .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-beta-alanyldopamine (hydrochloride) typically involves the coupling of the acid component of N-(beta)-alanine with the amine component of dopamine. One method involves the use of Boc-BA-ONSu (N-tert-butoxycarbonyl-beta-alanine N-hydroxysuccinimide ester) and dopamine hydrochloride in the presence of triethylamine in dimethylformamide. The reaction mixture is stirred at room temperature, followed by purification steps involving filtration, evaporation, and recrystallization .

Industrial Production Methods: Industrial production methods for N-beta-alanyldopamine (hydrochloride) are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure efficiency and yield.

化学反応の分析

Hydrolysis and Metabolic Breakdown

NBAD hydrolysis is mediated by Tan protein , a novel hydrolase that regenerates dopamine and β-alanine :

-

Kinetic parameters : Recombinant Tan exhibits a of 0.8 mM for NBAD and optimal activity at pH 5.5–6.0 .

-

Tissue specificity : Hydrolysis occurs predominantly in the cuticle and photoreceptor terminals, facilitating dopamine recycling for melanin synthesis and neurotransmission .

Role in Cuticular Pigmentation and Sclerotization

NBAD serves as a precursor for yellow/red pigments and contributes to cuticle hardening via quinone cross-linking :

Analytical Detection Methods

Quantitative analysis of NBAD employs capillary electrophoresis (CE) with electrochemical detection :

| Parameter | Value |

|---|---|

| Separation buffer | 200 mM phosphate, pH 2.0 |

| Detection limit | 9 ± 3 pg (10 μL sample) |

| Migration time | 800 s (13.3 min) |

| Resolution from dopamine | >1.5 (baseline separation) |

This method enables simultaneous detection of NBAD, dopamine, and related metabolites in tissues like brains, eyes, and cuticle .

Pharmacological and Neurochemical Implications

-

Neurotransmitter regulation : NBAD hydrolysis by Tan in photoreceptor glia modulates histaminergic signaling, as NBAD analogs (e.g., carcinine) regulate histamine reuptake .

-

Melanin disorders : Dysregulation of NBAD metabolism is linked to cuticular defects in ebony and tan mutants, offering insights into pigmentation diseases .

科学的研究の応用

Biological Activities

NBAD exhibits several biological activities attributed to its structural similarity to dopamine. It is involved in:

- Cuticle Sclerotization : NBAD is essential for the tanning process of insect cuticles, contributing to their structural integrity and pigmentation .

- Neuromodulation : It may act as a neuromodulator, influencing the activity of other neurotransmitters within the insect nervous system.

- Immune Response : Research indicates that NBAD synthesis is induced during microbial infections, suggesting a role in the innate immune response of insects .

Insect Physiology Studies

NBAD's presence in insect haemolymph has made it a focal point for studies on dopamine metabolism in insects. Researchers are investigating how NBAD levels correlate with various physiological processes such as movement, reward, and learning behaviors in insects .

Development of Insecticides

Understanding the role of NBAD in insect physiology could lead to the development of new insecticides that target the dopamine system or specific functions of NBAD. This approach aims to create more selective and effective pest control methods that minimize harm to non-target species.

Neurobiological Research

The interactions of NBAD with various receptors and enzymes are being explored to understand its potential therapeutic applications. Given its structural similarity to dopamine, it may have implications for treating neurological disorders by modulating dopaminergic pathways .

Study on Immune Response Induction

In one study, researchers demonstrated that septic injuries in tobacco hornworm larvae (Manduca sexta) led to increased synthesis of NBAD. This response was linked to enhanced innate immune activity against microbial infections, highlighting NBAD's role as a precursor for sclerotization during immune responses .

Quantification Techniques

Another study utilized capillary electrophoresis to quantify histamine, carcinine, dopamine, and NBAD in Drosophila tissues. The results indicated that while dopamine and other amines were present, NBAD levels were below detection limits in certain tissues, suggesting its specific regulatory roles within different biological contexts .

Comparative Analysis with Other Compounds

The following table summarizes key comparisons between NBAD and related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Dopamine | Core catechol structure | Primary neurotransmitter; direct involvement in mood regulation. |

| N-acetyldopamine | Acetylated form | Increased lipophilicity; altered receptor affinity. |

| 3-methoxytyramine | Methoxy substitution | Exhibits different pharmacokinetics and receptor selectivity. |

| N-methyl-D-aspartate | Amino acid derivative | Functions primarily as an excitatory neurotransmitter. |

作用機序

The mechanism of action of N-beta-alanyldopamine (hydrochloride) involves its interaction with phenoloxidase enzymes, leading to the oxidation of the compound. This process is crucial in the formation of melanin-like substances in insects . The molecular targets include the active sites of phenoloxidase, and the pathways involved are related to catecholamine metabolism .

類似化合物との比較

N-acetyldopamine: Another derivative of dopamine, involved in the formation of sclerotized structures in insects.

Uniqueness: N-beta-alanyldopamine (hydrochloride) is unique due to its specific role in insect catecholamine metabolism and its use as a substrate for phenoloxidase. Unlike dopamine, which has broad physiological roles, N-beta-alanyldopamine (hydrochloride) is more specialized in its function .

生物活性

N-beta-alanyldopamine (NBAD) is a significant biogenic amine primarily involved in the sclerotization of insect cuticles, playing a crucial role in pigmentation and structural integrity. This article delves into the biological activity of NBAD, highlighting its synthesis, enzymatic pathways, and implications in insect physiology and immune response, supported by various research findings and case studies.

Enzymatic Synthesis

NBAD is synthesized from dopamine through the action of the enzyme N-beta-alanyldopamine synthetase (Ebony). This enzyme catalyzes the conjugation of β-alanine to dopamine, forming NBAD. The ebony gene, responsible for encoding this enzyme, is expressed in various tissues, including the epidermis and neural system of insects, suggesting its multifaceted roles beyond cuticle tanning .

Hydrolysis and Metabolism

Research indicates that NBAD can be hydrolyzed back to dopamine by specific hydrolases, such as the tan gene product in Drosophila melanogaster. This reversible reaction is critical for regulating dopamine levels within tissues and maintaining homeostasis during physiological processes like phototransduction .

Role in Cuticle Sclerotization

NBAD serves as a precursor for the tanning process in insect cuticles. During sclerotization, NBAD undergoes oxidative polymerization, contributing to the hardening and stabilization of the cuticular matrix. This process involves cross-linking proteins within the cuticle, enhancing its durability against environmental stressors .

Innate Immune Response

Recent studies have identified NBAD's involvement in the innate immune response of insects. For instance, in Tenebrio molitor, septic injuries trigger increased synthesis of NBAD, indicating its role as a defensive mechanism against microbial infections. The induction of NBAD synthase activity following bacterial challenges highlights its potential as a novel component of insect immunity .

Antimicrobial Properties

The antimicrobial properties of NBAD have been explored in various studies. It exhibits significant activity against certain bacterial strains, with an estimated oxidation half-life that supports its stability and effectiveness as an antimicrobial agent. This property may be particularly beneficial during infection when rapid responses are necessary .

Study on Drosophila melanogaster

In a study examining the effects of genetic mutations on NBAD synthesis, researchers found that mutants deficient in the ebony gene exhibited altered pigmentation and structural integrity in their cuticles. These findings underscore the importance of NBAD in maintaining normal physiological functions and suggest that disruptions in its synthesis can lead to observable phenotypic changes .

Research on Tenebrio molitor

Another significant study focused on Tenebrio molitor revealed that bacterial infections led to a marked increase in NBAD production. The study demonstrated that this increase was directly correlated with enhanced immune responses, affirming NBAD's dual role in both structural and immune functions within insects .

Comparison of Biological Functions of NBAD

特性

IUPAC Name |

3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3.ClH/c12-5-3-11(16)13-6-4-8-1-2-9(14)10(15)7-8;/h1-2,7,14-15H,3-6,12H2,(H,13,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFAHTAIALXURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCNC(=O)CCN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58077-93-3 | |

| Record name | Propanamide, 3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58077-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。